molecular formula C17H13N5O6 B14729952 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine CAS No. 6295-90-5

1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine

Cat. No.: B14729952
CAS No.: 6295-90-5
M. Wt: 383.3 g/mol
InChI Key: KXROQGPZFGAPQF-UHFFFAOYSA-N
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Description

1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine is an organic compound that features a hydrazine functional group attached to a naphthalene ring and a trinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of 1-methyl-1-(naphthalen-1-yl)hydrazine with 2,4,6-trinitrobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Explored for use in materials science, particularly in the development of novel polymers and explosives.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. The trinitrophenyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1-(naphthalen-1-yl)-2-(2,4-dinitrophenyl)hydrazine
  • 1-Methyl-1-(naphthalen-1-yl)-2-(2,6-dinitrophenyl)hydrazine
  • 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazone

Uniqueness

1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine is unique due to the presence of both a naphthalene ring and a trinitrophenyl group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications and research studies.

Properties

CAS No.

6295-90-5

Molecular Formula

C17H13N5O6

Molecular Weight

383.3 g/mol

IUPAC Name

1-methyl-1-naphthalen-1-yl-2-(2,4,6-trinitrophenyl)hydrazine

InChI

InChI=1S/C17H13N5O6/c1-19(14-8-4-6-11-5-2-3-7-13(11)14)18-17-15(21(25)26)9-12(20(23)24)10-16(17)22(27)28/h2-10,18H,1H3

InChI Key

KXROQGPZFGAPQF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC2=CC=CC=C21)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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